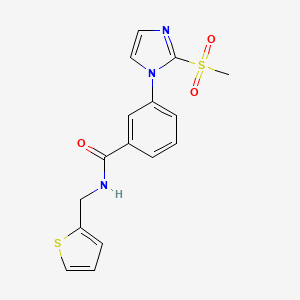

3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide is a synthetic organic compound that features a complex structure with multiple functional groups. This compound is of interest due to its potential applications in medicinal chemistry and material science. The presence of the imidazole and thiophene rings, along with the benzamide moiety, contributes to its unique chemical properties and reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(thi

Actividad Biológica

3-(2-(methylsulfonyl)-1H-imidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide is a complex organic compound with potential applications in medicinal chemistry, particularly due to its structural features that allow for interaction with various biological targets. This compound is characterized by a benzamide core, an imidazole moiety, and a thiophene substituent, which together contribute to its biological activity.

Chemical Structure and Properties

The compound can be represented by the following structural formula:

Key Structural Features:

- Imidazole Ring : Known for its ability to coordinate with metal ions and participate in enzymatic reactions.

- Benzamide Core : Facilitates interactions with protein receptors.

- Thiophene Group : Enhances π-π stacking interactions, potentially increasing binding affinity.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Interaction : The imidazole ring can influence enzymatic activity through coordination with metal ions.

- Receptor Modulation : The benzamide core can bind to various receptors, modulating their function and downstream signaling pathways.

- Binding Affinity : The thiophene moiety enhances the compound's binding affinity through π-π interactions, which are crucial in drug-receptor interactions.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

Antimicrobial Activity

Studies have shown that derivatives of imidazole compounds possess antimicrobial properties. The presence of the methylsulfonyl group may enhance these effects by improving solubility and bioavailability.

Anticancer Potential

The compound's ability to modulate receptor activity suggests potential anticancer properties. For example, similar compounds have been investigated for their inhibitory effects on various cancer cell lines.

| Compound | Target | IC50 (μM) | Effect |

|---|---|---|---|

| This compound | c-MET Kinase | 8.1 | Inhibition |

| Other Imidazole Derivatives | Various Cancer Cell Lines | Varies | Induction of Apoptosis |

Case Studies

Several studies have evaluated the biological activity of similar compounds:

- Antimalarial Activity : A series of thiazole and imidazole derivatives were tested against Plasmodium falciparum, showing promising results in inhibiting parasite growth while maintaining low cytotoxicity in human cell lines .

- Leishmanicidal Activity : Hybrid compounds featuring thiazole scaffolds demonstrated significant activity against Leishmania species, indicating the potential for developing new antileishmanial drugs .

- Pin1 Inhibition : Research on thiazole derivatives revealed potent inhibition against Pin1, a target implicated in cancer progression, suggesting similar potential for the imidazole-based compound .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

The compound is primarily investigated for its antimicrobial and anticancer properties . Studies have shown that derivatives of imidazole compounds can exhibit significant activity against various bacterial strains and cancer cell lines.

- Antimicrobial Activity : In vitro studies have demonstrated that related compounds possess notable antibacterial effects against Gram-positive and Gram-negative bacteria, as well as antifungal activity against common pathogens such as Candida albicans and Aspergillus niger .

- Anticancer Activity : The compound's structure allows it to interact with biological targets involved in cancer proliferation. For instance, some synthesized derivatives have shown IC50 values lower than standard chemotherapeutic agents like 5-Fluorouracil (5-FU), indicating promising anticancer potential .

Biological Research

The imidazole ring in the compound facilitates coordination with metal ions, which can enhance its biological activity through the formation of metal-ligand complexes. These complexes are being studied for their potential use as:

- Metal-based drugs : Investigating their efficacy in targeting specific enzymes or receptors involved in disease pathways.

- Ligands in coordination chemistry : Exploring their role in developing novel therapeutic agents that can modulate biological processes.

Materials Science

The unique properties of the compound allow it to be utilized in the development of advanced materials:

- Polymer Chemistry : The compound can serve as a monomer or additive in polymer synthesis, contributing to materials with enhanced mechanical properties or specific functionalities.

- Catalysis : Its structural features may also enable its use as a catalyst or catalyst precursor in organic reactions, particularly those involving heterocyclic compounds.

Case Study 1: Antimicrobial Efficacy

A study focused on synthesizing various derivatives of imidazole-based compounds, including the target compound, evaluated their antimicrobial activity against multiple strains. The results indicated that certain derivatives had Minimum Inhibitory Concentrations (MIC) comparable to established antibiotics, showcasing their potential as new antimicrobial agents .

Case Study 2: Anticancer Activity

Research conducted on the anticancer properties of imidazole derivatives demonstrated that some compounds exhibited significant cytotoxicity against colorectal carcinoma cell lines (HCT116). The study highlighted that modifications to the imidazole ring could enhance selectivity and potency, suggesting a pathway for developing targeted cancer therapies .

Summary Table of Applications

| Application Area | Specific Use Cases | Observations |

|---|---|---|

| Medicinal Chemistry | Antimicrobial and anticancer agents | Significant activity against various pathogens |

| Biological Research | Metal coordination complexes | Potential for novel therapeutic agents |

| Materials Science | Polymer additives and catalysts | Enhanced material properties |

Propiedades

IUPAC Name |

3-(2-methylsulfonylimidazol-1-yl)-N-(thiophen-2-ylmethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O3S2/c1-24(21,22)16-17-7-8-19(16)13-5-2-4-12(10-13)15(20)18-11-14-6-3-9-23-14/h2-10H,11H2,1H3,(H,18,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIGSNRNRFLWMIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=NC=CN1C2=CC=CC(=C2)C(=O)NCC3=CC=CS3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

361.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.